1,2-Benzenediamine, N,N'-bis[(2-bromobenzo[b]thien-3-yl)methylene]-
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Overview
Description
1,2-Benzenediamine, N,N’-bis[(2-bromobenzo[b]thien-3-yl)methylene]-: is a complex organic compound that features a benzene ring substituted with two amino groups at the 1 and 2 positions, and two bromobenzo[b]thien-3-yl groups attached via methylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N,N’-bis[(2-bromobenzo[b]thien-3-yl)methylene]- typically involves the condensation of 1,2-benzenediamine with 2-bromobenzo[b]thiophene-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N,N’-bis[(2-bromobenzo[b]thien-3-yl)methylene]- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
1,2-Benzenediamine, N,N’-bis[(2-bromobenzo[b]thien-3-yl)methylene]- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N,N’-bis[(2-bromobenzo[b]thien-3-yl)methylene]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and effects in different contexts.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: A simpler analog without the bromobenzo[b]thien-3-yl groups.
1,2-Benzenediamine, N,N-dimethyl-: A derivative with methyl groups instead of bromobenzo[b]thien-3-yl groups.
1,2-Benzenediamine, N,N,N’,N’-tetramethyl-: Another derivative with four methyl groups.
Uniqueness
1,2-Benzenediamine, N,N’-bis[(2-bromobenzo[b]thien-3-yl)methylene]- is unique due to the presence of the bromobenzo[b]thien-3-yl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62542-57-8 |
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Molecular Formula |
C24H14Br2N2S2 |
Molecular Weight |
554.3 g/mol |
IUPAC Name |
1-(2-bromo-1-benzothiophen-3-yl)-N-[2-[(2-bromo-1-benzothiophen-3-yl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C24H14Br2N2S2/c25-23-17(15-7-1-5-11-21(15)29-23)13-27-19-9-3-4-10-20(19)28-14-18-16-8-2-6-12-22(16)30-24(18)26/h1-14H |
InChI Key |
IIZAZVFFOQVSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)C=NC3=CC=CC=C3N=CC4=C(SC5=CC=CC=C54)Br |
Origin of Product |
United States |
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